methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Molecular Interactions and Pharmacophore Models
The study of molecular interactions, particularly involving antagonist behaviors in cannabinoid receptors, highlights the complex interplay between chemical structures and receptor binding. For instance, the exploration of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor reveals insights into the conformational dynamics and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This study underscores the importance of the molecular orbital method in identifying energetically stable conformers and their relevance to receptor binding efficacy.
Cytotoxic Activity in Cancer Research
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activity against various cancer cell lines illustrate the potential of chemical compounds in therapeutic applications. These compounds, through their growth inhibitory properties, have shown significant promise, particularly with IC(50) values indicating high potency. Such research opens pathways for the development of novel cancer treatments (Deady et al., 2003).
Structure-Activity Relationships in Drug Design
Understanding the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists provides a foundational framework for the development of more selective and potent ligands for therapeutic use. This area of research not only aids in the characterization of cannabinoid receptor binding sites but also highlights the potential therapeutic applications of cannabinoid receptor antagonists in mitigating the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
特性
IUPAC Name |
methyl 4-[[[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-24-18(12-17(23-24)16-11-15(28-2)5-6-19(16)29-3)20(26)22-13-14-7-9-25(10-8-14)21(27)30-4/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGQQQAGASGHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。